molecular formula C21H22O4S B2965223 Naphthalen-2-yl 4-butoxy-3-methylbenzene-1-sulfonate CAS No. 2361873-04-1

Naphthalen-2-yl 4-butoxy-3-methylbenzene-1-sulfonate

Cat. No. B2965223
CAS RN: 2361873-04-1
M. Wt: 370.46
InChI Key: HEJYPMVKHNHLKN-UHFFFAOYSA-N
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Description

Naphthalen-2-yl 4-butoxy-3-methylbenzene-1-sulfonate, also known as NBBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NBBS is a sulfonate ester that is commonly used as a surfactant and emulsifier in the production of various products. In recent years, NBBS has been extensively studied for its potential use in scientific research, particularly in the field of biochemistry and physiology.

Scientific Research Applications

Enzyme Inhibition and Potential Therapeutic Applications

Sulfonamide Derivatives as Enzyme Inhibitors : A study investigated sulfonamide derivatives derived from dagenan chloride for their enzyme inhibition activity. These compounds, including derivatives of Naphthalen-2-yl, were synthesized and tested against lipoxygenase and α-glucosidase enzymes. The findings indicated that certain molecules exhibited significant inhibition, suggesting potential anti-inflammatory and anti-diabetic properties. This research opens pathways for developing new therapeutic agents based on these compounds (Abbasi et al., 2015).

Environmental and Chemical Processes

Degradation of Azo Dyes : Another area of application involves the anaerobic reduction of sulfonated azo dyes by microorganisms, producing mono- and disulfonated naphthalene derivatives. These compounds, including Naphthalen-2-yl derivatives, are oxygen-sensitive and decompose under aerobic conditions, highlighting their role in environmental remediation processes (Kudlich et al., 1999).

Oxidation Processes : The compound has been implicated in studies on the oxidation of dyes, such as the efficient oxidation of Calmagite dye using in situ generated hydrogen peroxide catalyzed by manganese(II) ions. This showcases the compound's utility in chemical oxidation processes and environmental cleanup strategies (Sheriff et al., 2007).

Advanced Material Synthesis

Microwave-Assisted Organic Synthesis : Research into the application of microwave energy for the sulfonation of naphthalene highlights the efficiency and speed of this method for producing sulfonated compounds, including Naphthalen-2-yl derivatives. This approach significantly accelerates chemical reactions, offering advantages in material synthesis and industrial processes (Abramovitch et al., 1991).

Analytical Chemistry and Detection Methods

Solid-Phase Extraction of Sulfonates : In analytical chemistry, methods have been developed for the extraction and detection of benzene- and naphthalenesulfonates in wastewater, demonstrating the importance of these compounds in monitoring environmental pollutants. Such methods are crucial for understanding the distribution and impact of sulfonated compounds in industrial effluents (Altenbach & Giger, 1995).

properties

IUPAC Name

naphthalen-2-yl 4-butoxy-3-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O4S/c1-3-4-13-24-21-12-11-20(14-16(21)2)26(22,23)25-19-10-9-17-7-5-6-8-18(17)15-19/h5-12,14-15H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJYPMVKHNHLKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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